anabaenopeptin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
anabaenopeptin H is a natural product found in Planktothrix agardhii with data available.
Scientific Research Applications
Biosynthetic Pathways and Genetic Organization
- Anabaenopeptins, including anabaenopeptin H, are produced by cyanobacteria and are known for their unique ureido linkage. Research has revealed that both anabaenopeptins and namalides (shorter structural homologues of anabaenopeptins) are produced by the same biosynthetic pathway through module skipping during biosynthesis in the cyanobacterium Nostoc sp. CENA543. This finding suggests the potential to increase and broaden the chemical diversity of related peptides produced by a single biosynthetic gene cluster (Shishido et al., 2017).
- The genetic organization of anabaenopeptin synthesis is notable, with specific gene clusters (apt gene cluster) in cyanobacteria like Anabaena sp. encoding nonribosomal peptide synthetase enzyme complexes. This includes alternative starter modules that display high substrate specificity, allowing the specific biosynthesis of different anabaenopeptin variants (Rouhiainen et al., 2010).
Bioactive Properties and Ecological Roles
- Anabaenopeptins exhibit bioactive properties, notably as protease inhibitors. For instance, specific variants of anabaenopeptins from the cyanobacterium Aphanizomenon flos-aquae have been identified as potent inhibitors of carboxypeptidase-A (Murakami et al., 2000).
- These cyclic hexapeptides have demonstrated inhibitory activity towards phosphatases and proteases, suggesting their role in the adaptiveness of cyanobacteria against various environmental challenges and organisms (Monteiro et al., 2021).
Chemical Structure and Variability
- The structure of anabaenopeptins, including their cyclic hexapeptide nature and the presence of a conserved ureido bond and D-Lys moiety, is a key aspect of their bioactivity and synthesis. Structural variations among anabaenopeptins result in numerous variants with different bioactive properties (Christiansen et al., 2011).
- The structure elucidation of anabaenopeptins from various cyanobacterial strains, including Anabaena, has been a focus of research to understand their biosynthetic pathways and functional roles (Fujii et al., 2002).
Properties
Molecular Formula |
C46H70N10O10 |
---|---|
Molecular Weight |
923.1 g/mol |
IUPAC Name |
(2S)-2-[[(3S,6S,9S,12S,15R)-3,12-bis[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C46H70N10O10/c1-6-27(3)37-41(61)49-25-9-8-11-33(52-46(66)53-35(44(64)65)12-10-26-50-45(47)48)39(59)54-38(28(4)7-2)42(62)51-34(23-17-29-13-19-31(57)20-14-29)43(63)56(5)36(40(60)55-37)24-18-30-15-21-32(58)22-16-30/h13-16,19-22,27-28,33-38,57-58H,6-12,17-18,23-26H2,1-5H3,(H,49,61)(H,51,62)(H,54,59)(H,55,60)(H,64,65)(H4,47,48,50)(H2,52,53,66)/t27-,28-,33+,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
FUQPCSMHHDRTPK-KUIUNYDASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[C@@H](C)CC)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CCCN=C(N)N)C(=O)O)C(C)CC)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O |
Synonyms |
anabaenopeptin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.